![molecular formula C17H15NO4 B14644282 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-60-3](/img/structure/B14644282.png)
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group on the benzoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methoxyphenylacrylic Acid: This can be achieved through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of this compound: The 4-methoxyphenylacrylic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid.
Reduction: Formation of 4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid: Similar structure but with a saturated alkyl chain instead of an acryloyl group.
Uniqueness
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is unique due to the presence of both the methoxyphenyl and acryloyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
53901-60-3 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
GYRIWAZWWDYAIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)
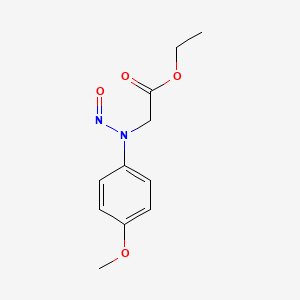

silane](/img/structure/B14644234.png)

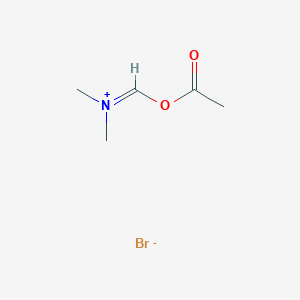
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

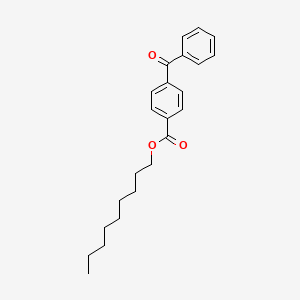
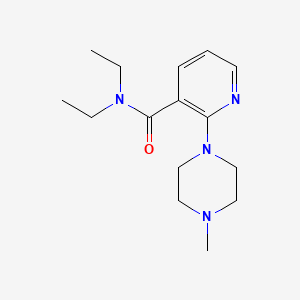
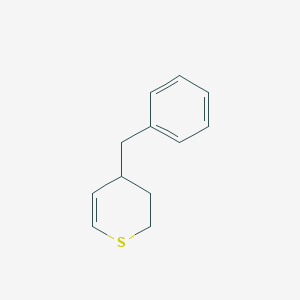
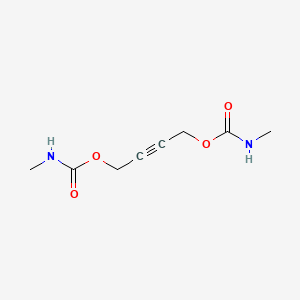
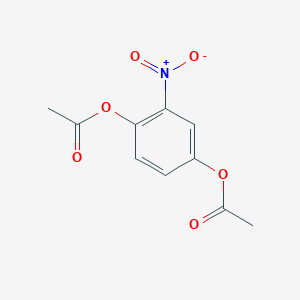
methanone](/img/structure/B14644315.png)
